REACTION_CXSMILES
|
CS[CH:3]1[C:11]2[C:6](=[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:18]>[Ni].O.O1CCCC1>[C:12]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]3[C:6]=2[NH:5][C:4](=[O:18])[CH2:3]3)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|
|
Name
|
3-methylthio-7-phenylindolin-2-one
|
Quantity
|
0.084 mol
|
Type
|
reactant
|
Smiles
|
CSC1C(NC2=C(C=CC=C12)C1=CC=CC=C1)=O
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Raney nickel water
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a gummy residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from cyclohexane-benzene
|
Type
|
CUSTOM
|
Details
|
to yield 7.6 g
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=C2CC(NC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |